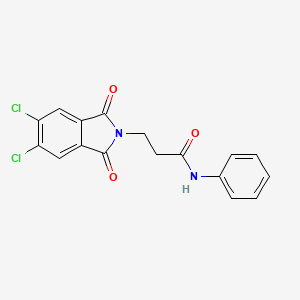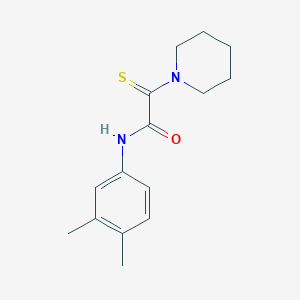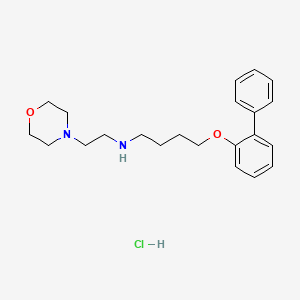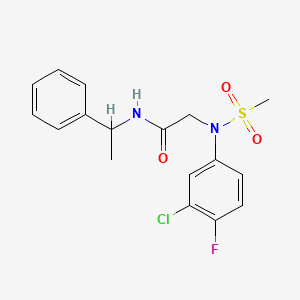![molecular formula C23H23FN4O3S B4208659 N-(2-fluorophenyl)-3-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4208659.png)
N-(2-fluorophenyl)-3-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propanamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propanamide: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide and a suitable base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, using 4-methoxyphenyl halides and a nucleophile.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound.
Final Coupling with Fluorophenyl Group: The final step involves coupling the intermediate with 2-fluorophenylamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxyphenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Epoxides: Formed from the oxidation of the allyl group.
Alcohols: Resulting from the reduction of the carbonyl group.
Functionalized Derivatives: Obtained through substitution reactions at the methoxyphenyl or fluorophenyl groups.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-3-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole core makes it a potential candidate for developing new pharmaceuticals, particularly as antifungal, antibacterial, and anticancer agents.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving triazole derivatives.
Material Science: The compound’s unique structure allows it to be explored for use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-3-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with cellular processes by disrupting the function of proteins and nucleic acids. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-bromophenyl)ethanone
- 2-(4-allyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- 2-((4-allyl-5-((4-methoxyphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone
Uniqueness
The uniqueness of N-(2-fluorophenyl)-3-[5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]propanamide lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the methoxyphenyl and fluorophenyl groups, along with the allyl and thioether linkages, makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-3-14-28-21(12-13-22(30)25-19-7-5-4-6-18(19)24)26-27-23(28)32-15-20(29)16-8-10-17(31-2)11-9-16/h3-11H,1,12-15H2,2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAVPLJWNKCTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)CCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[4-(4-benzyl-1-piperidinyl)butoxy]phenyl}-2-butanone oxalate](/img/structure/B4208576.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4208598.png)



![N~1~-[2-Oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}amino)ethyl]-2-phenylacetamide](/img/structure/B4208614.png)
![Oxalic acid;1-[3-(2-phenylphenoxy)propylamino]propan-2-ol](/img/structure/B4208634.png)
![4-[(4-Benzhydrylpiperazino)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B4208636.png)

![6-tert-butyl-2-({[(phenoxyacetyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4208642.png)
![1-Benzyl-4-[3-(3-bromophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4208643.png)
![Ethyl 4-[2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4208647.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4208651.png)
